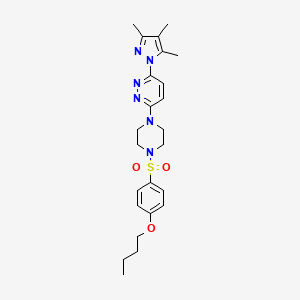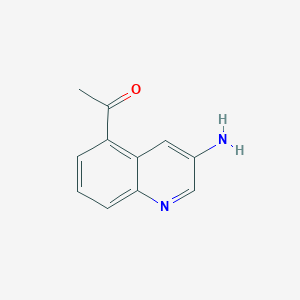
1-(3-Aminoquinolin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Aminoquinolin-5-yl)ethanone” is a compound with the molecular formula C11H10N2O . It is a quinoline derivative, which is a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of numerous studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “1-(3-Aminoquinolin-5-yl)ethanone” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound also contains an ethanone and an amino group attached to the quinoline core .Chemical Reactions Analysis
Quinoline derivatives have been reported to undergo a wide range of chemical reactions. These include various types of functionalization reactions that can be used to modify the properties of the compound for different applications .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.21 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant, Antifungal, and Antibacterial Properties
1-(3-Aminoquinolin-5-yl)ethanone has shown promise in its application as an antioxidant, antifungal, and antibacterial agent. A study involving the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(3-Aminoquinolin-5-yl)ethanone, demonstrated significant antibacterial and antifungal activities. Notably, these derivatives exhibited excellent antibacterial activity against specific strains such as Klebsiella planticola, along with considerable antifungal activity against strains like Aspergillus niger (L. Jyothish Kumar & V. Vijayakumar, 2017).
Synthesis and Antituberculosis Activity
The compound's derivatives have been synthesized for antituberculosis studies. For instance, 3-heteroarylthioquinoline derivatives were synthesized, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The study highlighted two compounds in particular, which displayed notable activity against the tuberculosis bacterium (Selvam Chitra et al., 2011).
Synthesis and Spectroscopic Studies
Further research into 1-(3-Aminoquinolin-5-yl)ethanone includes its role in synthesizing various derivatives and studying their spectroscopic properties. Studies have detailed the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide from related compounds, highlighting the efficiency and purity of the synthesis process (Ma Wenpeng et al., 2014).
Antifungal Activity of Metal Complexes
Research into the synthesis of metal complexes using derivatives of 1-(3-Aminoquinolin-5-yl)ethanone has shown promising antifungal properties. The novel ligand synthesized showed more active antifungal properties when compared to the ligand itself, indicating the potential for developing effective antifungal agents (H. D. Raj & Y. Patel, 2015).
Wirkmechanismus
While the specific mechanism of action of “1-(3-Aminoquinolin-5-yl)ethanone” is not mentioned in the search results, quinolones, a class of compounds that includes quinoline derivatives, are known to act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives have been the subject of extensive research due to their wide range of biological and pharmaceutical activities . Future research will likely continue to explore new synthesis methods, investigate the biological activities of new quinoline derivatives, and develop new drugs based on these compounds .
Eigenschaften
IUPAC Name |
1-(3-aminoquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJGBQPQIDNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoquinolin-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

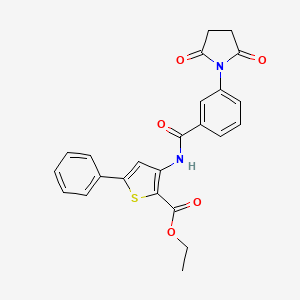
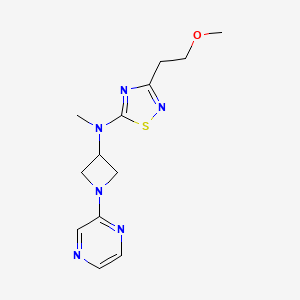
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)
![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)

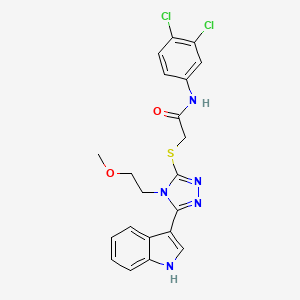
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2446775.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)
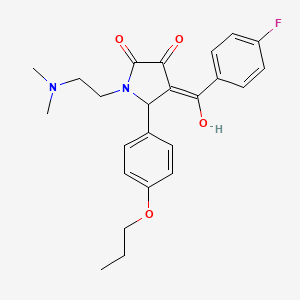
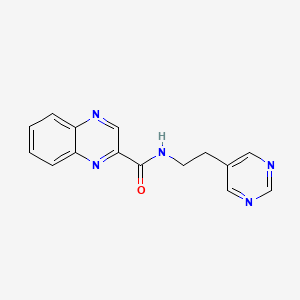

![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)
